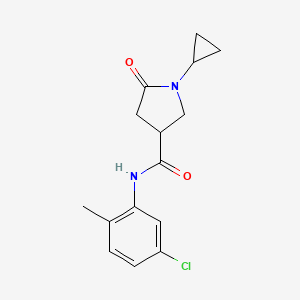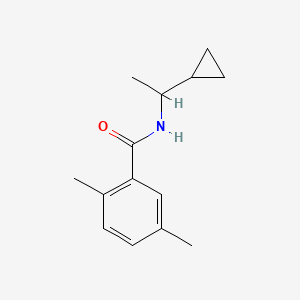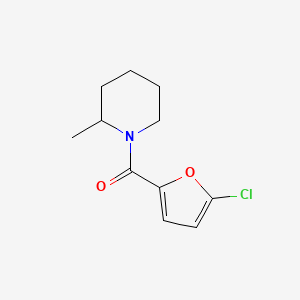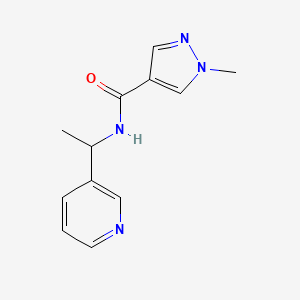
1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have a range of effects on neuronal function and behavior. CPP-115 has been the subject of extensive scientific research, with a focus on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用机制
The mechanism of action of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves the inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. Increased levels of GABA can have a range of effects on neuronal function, including reducing excitability and promoting relaxation. This mechanism of action is thought to underlie the therapeutic effects of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased levels of GABA in the brain, reduced glutamate levels, and changes in the expression of various genes related to neuronal function. 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide for lab experiments is its high potency and selectivity for GABA-AT. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various physiological and pathological processes. However, one limitation of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the brain over extended periods of time. This can be overcome through the use of sustained-release formulations or frequent dosing.
未来方向
There are several potential future directions for research on 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of sustained-release formulations that can provide consistent levels of the drug in the brain over extended periods of time. Another area of interest is the investigation of the long-term effects of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide on neuronal function and behavior. Additionally, there is potential for the development of novel therapeutics based on the structure of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide, which could have improved pharmacological properties and therapeutic efficacy.
合成方法
The synthesis of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrrolidine ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been described in detail in several scientific publications.
科学研究应用
1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. One of the main areas of research has been in the treatment of addiction, particularly cocaine and methamphetamine addiction. Studies have shown that 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide can reduce drug-seeking behavior and relapse in animal models of addiction. Other areas of research include the treatment of epilepsy, anxiety disorders, and schizophrenia.
属性
IUPAC Name |
1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10-4-2-3-5-13(10)16-15(19)11-8-14(18)17(9-11)12-6-7-12/h10-13H,2-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHGZEFXUBWCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)


![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)
![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)

![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)